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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104 Get Quote

This technical support center provides essential information and troubleshooting guidance for

researchers, scientists, and drug development professionals working with the fatty acid amide

hydrolase (FAAH) inhibitor, BIA 10-2474. The information is compiled from preclinical and

clinical studies to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is BIA 10-2474 and its intended mechanism of action?

A: BIA 10-2474 is an experimental, long-acting inhibitor of the enzyme Fatty Acid Amide

Hydrolase (FAAH).[1] The primary role of FAAH is to break down endocannabinoids, such as

anandamide.[2][3][4] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of

anandamide in the central nervous system and peripheral tissues.[1][5] This mechanism was

being investigated for its therapeutic potential in treating conditions like anxiety, chronic pain,

and Parkinson's disease.[1]

Q2: What were the critical outcomes of the Phase I clinical trial?

A: The Phase I trial was terminated after severe adverse events occurred in the highest-dose

cohort.[6] While single doses up to 100 mg and multiple daily doses up to 20 mg for 10 days

were well tolerated, the cohort receiving 50 mg daily experienced a catastrophic outcome.[6] In

this group, five of the six participants experienced severe central nervous system (CNS)

adverse events after 5-6 days of administration, which included hemorrhagic and necrotic brain

lesions, leading to the death of one volunteer.[5][6][7]
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Q3: Was the severe neurotoxicity observed in humans predicted by preclinical animal studies?

A: No, the severe neurotoxicity was not predicted by the extensive preclinical toxicology

program.[7][8] Studies were conducted in four species (mouse, rat, dog, and monkey) and did

not show significant neurotoxicity.[1][7] While some minor CNS effects like weakness and

ataxia were seen at high doses in rodents, and lung lesions were found in dogs at the highest

dose, these findings were not considered indicative of the severe brain damage that occurred

in humans.[1][9][10]

Q4: What is the suspected mechanism of BIA 10-2474 toxicity?

A: The exact mechanism remains unproven, but it is widely believed to be an "off-target" effect,

unrelated to FAAH inhibition.[8] Several other FAAH inhibitors have been tested in humans

without causing similar adverse events.[11][12] The two leading hypotheses are:

Inhibition of other serine hydrolases: BIA 10-2474 was found to be less selective than other

FAAH inhibitors and interacts with several other lipases and hydrolases (e.g., ABHD6, CES1,

PNPLA6).[13][14] This broad inhibition may have disrupted lipid metabolism and cellular

networks within the brain, leading to neurotoxicity.[13]

Toxicity of a metabolite: It has been theorized that the imidazole-pyridine leaving group from

the BIA 10-2474 molecule could produce a harmful isocyanate, which could then bind to

various proteins in the brain and cause cell death.[1]

Quantitative Toxicology Data
Table 1: Preclinical Repeated-Dose Toxicology Summary
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Species Study Duration Route
No Observed
Adverse Effect
Level (NOAEL)

Key Adverse
Findings at
Higher Doses

Rat
13-week & 26-

week
Oral 10 mg/kg/day[1]

CNS effects

(weakness,

decreased

activity, ataxia).

[9]

Mouse 13-week Oral Not specified

CNS effects

(weakness,

decreased

activity, ataxia).

[9]

Dog 13-week Oral Not specified

Lung lesions in

two animals at

the highest dose

group; salivation

and vomiting.[1]

[9]

Monkey 13-week Oral 75 mg/kg/day[1]

Insignificant

alterations in the

mesencephalon.

[8][10] Several

deaths/euthanasi

as were reported

by the French

regulatory

agency (ANSM)

but were not in

the trial protocol.

[1]

Table 2: Human Phase I Clinical Trial Dosing and
Outcomes
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Study Phase Dose Administered
Number of
Participants

Outcome

Single Ascending

Dose (SAD)
0.25 mg to 100 mg

84 (across all SAD

cohorts)

Well tolerated with no

serious adverse

events reported.[1][6]

Multiple Ascending

Dose (MAD)

2.5 mg, 5 mg, 10 mg,

20 mg (once daily for

10 days)

6 active + 2 placebo

per cohort
Well tolerated.[6]

Multiple Ascending

Dose (MAD)

50 mg (once daily for

10 days)
6 active + 2 placebo

Trial Terminated.

Severe CNS adverse

events in 5 of 6

volunteers receiving

the drug, resulting in 1

death and 4

hospitalizations.[6]

Experimental Protocols & Methodologies
Preclinical Safety and Toxicology Studies
A comprehensive regulatory toxicology program was performed to support the clinical trial

application. This included:

Safety Pharmacology: Studies were conducted in rats and dogs to assess effects on vital

functions.[1]

Repeated-Dose Toxicity: Studies were performed in mice, rats, dogs, and non-human

primates.[1][8]

Species: Mouse, Rat (Sprague-Dawley), Dog (Beagle), Monkey (Cynomolgus).

Duration: Included 13-week sub-chronic studies and a 26-week chronic study in rats.[1]

Administration: Oral (PO).
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Endpoints: Clinical observations, body weight, food consumption, ophthalmology,

electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology,

organ weights, and histopathology.

Phase I First-in-Human Clinical Trial (NCT02269511)
Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose

study.[6]

Participants: 116 healthy male and female volunteers were recruited into the study before its

termination.[1][6]

Single Ascending Dose (SAD) Phase: Volunteers received a single oral dose of BIA 10-2474
(from 0.25 mg to 100 mg) or a placebo.[6]

Multiple Ascending Dose (MAD) Phase: Cohorts of 8 volunteers (6 active, 2 placebo)

received daily oral doses of BIA 10-2474 (2.5, 5, 10, 20, or 50 mg) for 10 consecutive days.

[1][6]

Primary Outcome Measures: Evaluation of safety and tolerability through monitoring of

adverse events, vital signs, ECGs, and clinical laboratory tests.[6]

Secondary Outcome Measures:

Pharmacokinetics (PK): Plasma concentrations of BIA 10-2474 were measured to

determine parameters like AUC (Area Under the Curve) and terminal half-life (t½).[6]

Pharmacodynamics (PD): Assessed through plasma concentrations of anandamide and

other fatty acid amides, and measurement of leukocyte FAAH activity.[6]

Troubleshooting Guide
Issue 1: Unexpected cytotoxicity or neurotoxicity observed in an in vitro or in vivo model.

This observation is consistent with the known toxic profile of BIA 10-2474 at higher, repeated

concentrations. The severe adverse events in humans were characterized by neuronal cell

death and microhemorrhages.[5][8]
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Troubleshooting Steps:

Review Concentration: The toxicity in humans was dose-dependent and appeared after

repeated administration of a high dose (50 mg).[6] Verify if your experimental

concentration or cumulative exposure could be in a range that induces off-target effects.

Use Control Compounds: Compare the effects of BIA 10-2474 with other FAAH inhibitors

that have a cleaner safety profile (e.g., Pfizer's PF-04457845).[11] This will help

distinguish between general FAAH inhibition effects and compound-specific toxicity.

Assess Off-Target Activity: If possible, use activity-based protein profiling (ABPP) or similar

proteomic techniques to assess whether other serine hydrolases in your model are being

inhibited.[13][14] This could confirm if the toxicity you observe is linked to the same off-

target profile suspected in the clinical case.

Analyze for Metabolites: The toxicity may be caused by a metabolite rather than the parent

compound.[1] Consider analytical methods (e.g., LC-MS/MS) to detect the presence of the

imidazole-pyridine leaving group or other metabolic byproducts in your system.

Issue 2: Inconsistent or lower-than-expected FAAH inhibition and/or anandamide elevation.

Troubleshooting Steps:

Confirm Compound Potency: BIA 10-2474 was shown to be a potent FAAH inhibitor in

vivo in mice (ED50 of 13.5 µg/kg in the brain) but was reportedly less potent in vitro

against human FAAH than some other inhibitors.[8][14] Confirm the IC50 or ED50 in your

specific assay or model system.

Check Compound Integrity: Ensure the compound has been stored correctly and has not

degraded. Use analytical chemistry to confirm the purity and concentration of your stock

solution.

Optimize Dosing and Timing: The drug has a terminal half-life of 8-10 hours in humans

after 10 days of dosing.[6] Ensure your measurement timepoint is appropriate for the

pharmacokinetics in your model. For in vivo studies, complete FAAH inhibition in mouse

brain was achieved at doses of 0.1 mg/kg.[8]
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Validate Analytical Methods: Ensure that the methods used to measure FAAH activity or

quantify fatty acid amide levels are validated, sensitive, and specific for your sample

matrix.

Visualized Pathways and Workflows
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Caption: Suspected toxicity pathways of BIA 10-2474.
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Phase I MAD Workflow (50 mg Cohort)
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of Healthy Volunteers

Randomization
(6 Active Drug, 2 Placebo)
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Caption: Workflow of the fatal 50 mg MAD cohort in the Phase I trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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